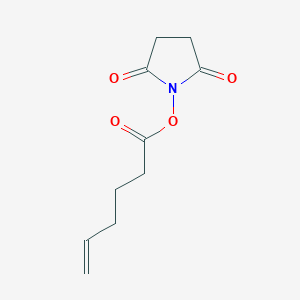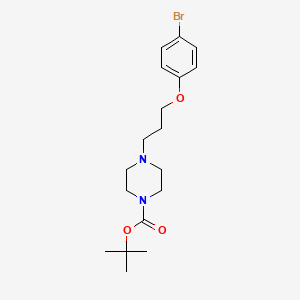
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C10H13NO4 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at 20℃ for 8 hours . Another method uses dicyclohexyl-carbodiimide in tetrahydrofuran at 20℃ . A third method uses dicyclohexyl-carbodiimide in N,N-dimethyl-formamide at 37℃ for 24 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H13NO4 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 302.1±35.0 °C . Its density is predicted to be 1.20±0.1 g/cm3 .Scientific Research Applications
Chemical Reactions and Synthesis
- Additions to the Double Bond: 4,5-Epoxy-2-hexenoic acid esters, closely related to the compound , demonstrate unique reactions with alcohols and diazomethane, retaining the oxirane ring while forming alkoxylation products and Δ2-pyrazolines. These reactions exhibit specificity towards the β-carbon atom of the conjugated ether (Glushko et al., 1982).
- Formation of Polyfunctional Oxides: Studies on 4,5-epoxy-2-hexenoic acid esters and their reactions with alcohols in the presence of acid catalysts have led to the synthesis of esters of 5(4)-hydroxy-4(5)-alkoxy-2-hexenoic acid, highlighting the compound's role in creating multifunctional oxides (Malinovskii et al., 1974).
Oxidation and Decomposition Products
- Oxidation Studies: Research on the oxidation of related compounds like methyl 3-hexenoate and 3-hexenoic acid has revealed the formation of aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers among the oxidation products. This study offers insights into the potential behavior of 5-hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester under similar conditions (Whitlock & Nawar, 1976).
Synthesis of Biological Compounds
- Synthesis of Diketohexenoic Acid Derivatives: A novel synthesis method for functionalized (Z)-6-hetaryl-2,4-dioxo-5-hexenoic acids using acid-catalyzed alkenylation of indoles and pyrroles with derivatives of 5-substituted 4-pyrone-2-carboxylic acid has been developed, indicating potential applications in synthesizing biologically important compounds (Obydennov et al., 2016).
Catalysis and Chemical Transformations
- Epoxidation of Alkenes: Studies involving the epoxidation of alkenes bearing a carboxylic acid group, including 5-hexenoic acid, highlight its potential use in catalytic processes with iron complexes. This demonstrates the compound's relevance in synthetic chemistry and catalysis (Morris et al., 2014).
Mechanism of Action
Mode of Action
It’s known that the compound can be used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate , which suggests it may participate in chemical reactions involving amine groups.
Biochemical Pathways
The compound’s role in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate suggests it may be involved in reactions with amine-containing compounds, potentially affecting pathways where these compounds play a role.
Biochemical Analysis
Biochemical Properties
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester plays a significant role in biochemical reactions, particularly in the synthesis of targeting microbubbles via cross-metathesis . This compound interacts with enzymes such as dicyclohexyl-carbodiimide and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, which are used as catalysts in the reaction . The nature of these interactions involves the rearrangement of carbon-carbon double bonds, which is crucial for the formation of the desired product .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cell function, including alterations in metabolic flux and metabolite levels
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules . The compound acts as an enzyme inhibitor or activator, depending on the specific biochemical context . It can also induce changes in gene expression, which further influences cellular function . These molecular interactions are critical for the compound’s effectiveness in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, although its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing the compound’s use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in biochemical research and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns . The compound’s activity and function can be affected by its localization within different cellular compartments . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, which is important for its effectiveness in biochemical applications .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMCCWCPQQBQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)

![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)



![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)




![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)